molecular formula C10H11NO3 B13572230 [1-(2-Nitro-phenyl)-cyclopropyl]-methanol

[1-(2-Nitro-phenyl)-cyclopropyl]-methanol

Cat. No.: B13572230
M. Wt: 193.20 g/mol
InChI Key: HLGRCBKLOYIOPL-UHFFFAOYSA-N
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Description

[1-(2-Nitro-phenyl)-cyclopropyl]-methanol: is an organic compound with the molecular formula C10H11NO3 It is characterized by a cyclopropyl group attached to a methanol moiety, with a nitro group positioned on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitro group. One common method involves the reaction of 2-nitrobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl-cyclopropyl derivatives.

Scientific Research Applications

Chemistry: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

  • [1-(2-Nitro-phenyl)-cyclopropyl]-methanol
  • [1-(2-Nitro-phenyl)-cyclopropyl]-ethanol
  • [1-(2-Nitro-phenyl)-cyclopropyl]-propanol

Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the methanol moiety. This functional group enhances its solubility and reactivity in various chemical reactions. Additionally, the position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

[1-(2-nitrophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,12H,5-7H2

InChI Key

HLGRCBKLOYIOPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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